tert-butyl 1H-pyrazole-3-carboxylate

Description

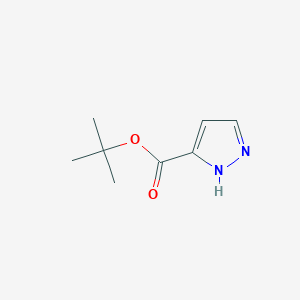

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)12-7(11)6-4-5-9-10-6/h4-5H,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLRGTCTAGDWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of tert-Butyl 1H-pyrazole-3-carboxylate: A Key Intermediate in Drug Discovery

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of tert-butyl 1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore present in a multitude of approved drugs, and its derivatives are continuously investigated for novel therapeutic applications.[1] This document outlines a robust and logical synthetic pathway, delves into the mechanistic rationale behind the chosen methodology, and provides a comprehensive overview of the analytical techniques required for the structural elucidation and purity assessment of the final compound. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this valuable building block.

Introduction: The Significance of the Pyrazole Moiety

The pyrazole ring system is a cornerstone in the design of bioactive molecules, exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The versatility of the pyrazole core allows for extensive structural modifications at various positions, enabling the fine-tuning of physicochemical properties and biological targets. The introduction of a tert-butyl ester at the 3-position of the pyrazole ring yields this compound, a key intermediate that offers several advantages in synthetic chemistry. The bulky tert-butyl group can provide steric hindrance, influencing the regioselectivity of subsequent reactions, while the ester functionality serves as a versatile handle for further chemical transformations, such as amidation or reduction.

Strategic Approach to Synthesis

A direct, one-pot synthesis of this compound from simple starting materials is not extensively documented. Therefore, a logical and efficient two-step synthetic strategy is proposed, commencing from the readily available 1H-pyrazole-3-carboxylic acid. This approach involves the initial activation of the carboxylic acid to an acid chloride, followed by esterification with a tert-butyl alcohol source.

Step 1: Synthesis of 1H-Pyrazole-3-carbonyl Chloride

The initial step involves the conversion of 1H-pyrazole-3-carboxylic acid to its more reactive acid chloride derivative. This transformation is a classic and effective method for activating a carboxylic acid for subsequent nucleophilic acyl substitution.

Rationale for Reagent Selection:

-

Thionyl Chloride (SOCl₂): Thionyl chloride is the reagent of choice for this conversion due to its high reactivity and the convenient removal of byproducts. The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture, driving the equilibrium towards the product.[3][4]

Experimental Protocol:

-

To a stirred solution of 1H-pyrazole-3-carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), slowly add thionyl chloride (1.5-2.0 equivalents) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the evolution of gas ceases.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 1H-pyrazole-3-carbonyl chloride, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

The second and final step is the esterification of the newly formed 1H-pyrazole-3-carbonyl chloride with a source of the tert-butyl group.

Rationale for Reagent Selection:

-

Potassium tert-butoxide: This strong, non-nucleophilic base can also serve as the source of the tert-butoxide nucleophile. Its high reactivity allows for the reaction to proceed under relatively mild conditions.

-

tert-Butanol with a Non-nucleophilic Base: Alternatively, tert-butanol can be used as the alcohol source in the presence of a non-nucleophilic base such as triethylamine or pyridine. The base is necessary to neutralize the HCl generated during the reaction, preventing side reactions and driving the esterification to completion.

Experimental Protocol:

-

Dissolve the crude 1H-pyrazole-3-carbonyl chloride (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in THF, or a mixture of tert-butanol (1.2 equivalents) and triethylamine (1.5 equivalents).

-

Allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | Pyrazole H5 |

| ~6.8 | d | 1H | Pyrazole H4 |

| ~1.6 | s | 9H | -C(CH₃)₃ |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 101 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=O (ester) |

| ~140 | Pyrazole C3 |

| ~132 | Pyrazole C5 |

| ~110 | Pyrazole C4 |

| ~82 | -C (CH₃)₃ |

| ~28 | -C(C H₃)₃ |

Note: The exact chemical shifts may vary depending on the solvent and the specific instrument used. The predicted values are based on the analysis of similar pyrazole derivatives.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule.

Predicted FT-IR Spectral Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3100 | N-H stretch (pyrazole) |

| ~2980-2850 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1550 | C=N stretch (pyrazole ring) |

| ~1250, ~1150 | C-O stretch (ester) |

The presence of a strong absorption band around 1720 cm⁻¹ is a key indicator of the successful formation of the ester group.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Assignment |

| 182 | [M]⁺ (Molecular ion) |

| 126 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 109 | [M - C₄H₉O]⁺ (Loss of tert-butoxy group) |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

The fragmentation pattern showing the loss of isobutylene (56 Da) is characteristic of tert-butyl esters.[8]

Data Summary and Validation

| Property | Value |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 182.20 g/mol |

| Appearance | White to off-white solid |

| Purity (by NMR/LC-MS) | >95% |

Conclusion and Future Perspectives

This guide has detailed a logical and well-supported synthetic route for the preparation of this compound, a valuable building block in drug discovery. The outlined protocols, rooted in established chemical principles, provide a clear pathway for researchers to access this important intermediate. The comprehensive characterization methods described are crucial for ensuring the quality and structural integrity of the synthesized compound.

The availability of a reliable synthesis for this compound opens up numerous avenues for the development of novel pyrazole-based compounds. Future work could focus on the diversification of this scaffold through reactions at the ester functionality and the pyrazole ring nitrogens, leading to the creation of libraries of new chemical entities for biological screening.

References

- İlhan, Ö. İ., Zühal, S., Kökbudak, Z., & Sarıpınar, E. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride.

- Burbano, D., & Portilla, J. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Molbank, 2021(3), M1250.

- Šačkus, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Urbonas, D., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71.

- Özer, İ. İ., et al. (2015). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(3), 1-12.

- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (2020). CN111138289B.

- Elguero, J., et al. (2002). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Magnetic Resonance in Chemistry, 40(11), 725-731.

- Quiroga, J., et al. (2019). Recent advances in the synthesis of new pyrazole derivatives. Current Organic Synthesis, 16(2), 194-219.

- de Oliveira, C. C., et al. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

- Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine. (2016). US9522900B2.

- Claramunt, R. M., et al. (2007). Esterification of pyrazole-3- and 4-carboxylic acids. Journal of Heterocyclic Chemistry, 44(4), 931-935.

- Deng, X., & Mani, N. S. (2006). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses, 83, 143-150.

- Flores, A. F. C., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(19), 17265–17280.

-

PubChem. (n.d.). tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

- Vlasyuk, I. V., & Łyszczek, R. (2021). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid thermal decomposition. Journal of Thermal Analysis and Calorimetry, 145(3), 1369-1377.

- Shrestha, B., et al. (2021). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2021(4), M1281.

- Kumar, A., et al. (2016). Supporting Information: A novel one-pot synthesis of highly functionalized 1H-pyrazoles via TBHP/I2 mediated aerobic oxidative C–C/N–N bond formation.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Rathnasingh, R., et al. (2021). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Journal of Medicinal Chemistry, 64(22), 16846-16864.

- Arslan, H., et al. (2024).

-

Reich, H. J. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-tert-Butyl-pyrazole. Retrieved from [Link]

- Bartoli, G., et al. (2005). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. The Journal of Organic Chemistry, 70(5), 1693-1696.

- Widiastuti, N., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

Sources

A-Z Guide to tert-Butyl 1H-Pyrazole-3-Carboxylate: Properties, Reactivity, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 1H-pyrazole-3-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its strategic combination of a stable pyrazole core, a versatile carboxylic acid handle masked as a tert-butyl ester, and a reactive N-H bond makes it an invaluable synthon for constructing complex molecular architectures. The pyrazole motif is a recognized "privileged scaffold," appearing in numerous FDA-approved drugs, underscoring its importance in interacting with biological targets.[1][2][3][4] This guide provides an in-depth analysis of the chemical properties, reactivity, and key synthetic transformations of this compound, offering field-proven insights and detailed protocols to empower researchers in drug discovery and development.

Core Chemical and Physical Properties

A thorough understanding of a molecule's physical properties is the foundation of its effective application in synthesis. The properties of this compound are summarized below, providing the necessary data for reaction planning and execution.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂N₂O₂ | [5] |

| Molecular Weight | 184.19 g/mol | [5] |

| Appearance | White to off-white solid/crystals | [6] |

| CAS Number | 141178-50-9 | [7] |

| Melting Point | Typically in the range of 80-85°C | Vendor Catalogs |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), and Methanol (MeOH). Insoluble in water. | General chemical knowledge |

Spectroscopic Signature

Spectroscopic data is crucial for reaction monitoring and product verification. Representative data for the title compound are as follows:

-

¹H NMR (DMSO-d₆, 400 MHz): δ ~13.4 (br s, 1H, N-H), 7.95 (d, 1H, Ar-H), 6.65 (d, 1H, Ar-H), 1.55 (s, 9H, C(CH₃)₃). Note: The N-H proton is often broad and its chemical shift can vary with concentration and solvent.

-

¹³C NMR (DMSO-d₆, 100 MHz): δ ~160.5 (C=O), 147.0 (Ar-C), 134.0 (Ar-CH), 108.0 (Ar-CH), 81.0 (O-C(CH₃)₃), 28.0 (C(CH₃)₃).

-

IR (KBr, cm⁻¹): ~3200 (N-H stretch), ~2980 (C-H stretch), ~1710 (C=O ester stretch), ~1580 (C=N stretch).

-

Mass Spectrometry (ESI): m/z 185.1 [M+H]⁺, 129.1 [M-tBu+H]⁺.

Synthesis and Purification

The most common and reliable synthesis of this compound involves the N-Boc protection of a pyrazole precursor. However, given the structure, a more direct route starts from ethyl 3-pyrazolecarboxylate, which is then transesterified or built up. A practical and widely used approach is the reaction of a suitable precursor with di-tert-butyl dicarbonate (Boc₂O).

Standard Synthetic Protocol

This protocol describes the protection of the pyrazole nitrogen, which is a common transformation for related structures.

Reaction: 1H-Pyrazole-3-carboxylic acid + Boc₂O → this compound

Step-by-Step Methodology:

-

Setup: To a solution of 1H-pyrazole-3-carboxylic acid (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add triethylamine (1.5 equiv.).

-

Reagent Addition: At room temperature, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) portion-wise. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[8]

-

Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Once the starting material is consumed, wash the reaction mixture with a saturated NaHCO₃ solution and then with water.

-

Extraction & Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., n-hexane) to yield the title compound as a white solid.

Chemical Reactivity: A Chemist's Guide

The reactivity of this compound is dictated by three primary sites: the acidic N-H proton, the labile tert-butyl ester, and the electron-rich pyrazole ring. Understanding the interplay of these sites is key to its strategic use in synthesis.

Caption: Key reactive sites of this compound.

Reactions at the Pyrazole Nitrogen: N-H Functionalization

The N-H proton is acidic and can be readily deprotonated with a mild base, allowing for functionalization. The presence of the Boc group on one nitrogen sterically and electronically directs substitution to the other nitrogen atom.

-

N-Alkylation: This is a cornerstone reaction for introducing diversity.[9][10] The pyrazole anion, generated with bases like K₂CO₃, NaH, or Cs₂CO₃, acts as a nucleophile towards various alkyl halides (e.g., methyl iodide, benzyl bromide) or other electrophiles.[10][11][12] The choice of base and solvent is critical to control regioselectivity and prevent side reactions. Catalyst-free Michael additions have also been developed for highly regioselective N1-alkylation.[9][12]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. | Semantic Scholar [semanticscholar.org]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate | C8H12N2O3 | CID 68457503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate | 121669-70-3 [sigmaaldrich.com]

- 7. 141178-50-9|this compound|BLD Pharm [bldpharm.com]

- 8. tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of Pyrazole-3-Carboxylates

Abstract

The pyrazole nucleus, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives, particularly pyrazole-3-carboxylates, are integral components of numerous therapeutic agents and functional materials.[3][4][5] This technical guide provides a comprehensive exploration of the discovery and historical evolution of synthetic routes to the pyrazole-3-carboxylate core. We will delve into the foundational methodologies, their mechanistic underpinnings, and the subsequent advancements that have refined these processes for efficiency, regioselectivity, and scalability. This document is intended for researchers, scientists, and professionals in drug development seeking a deep, field-proven understanding of this critical synthetic landscape.

A Historical Perspective: The Dawn of Pyrazole Chemistry

The journey into pyrazole chemistry began in the late 19th century with the pioneering work of German chemist Ludwig Knorr. In 1883, Knorr reported the first synthesis of a pyrazole derivative through the condensation of ethyl acetoacetate with phenylhydrazine.[4][6][7] This seminal discovery, now famously known as the Knorr Pyrazole Synthesis , laid the groundwork for the systematic construction of this heterocyclic system.[7][8] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, a versatile and enduring strategy for pyrazole synthesis.[4][9]

Shortly after, in 1898, Hans von Pechmann introduced another fundamental approach: the Pechmann Pyrazole Synthesis .[6][10] This method originally involved the reaction of diazomethane with acetylene to form the parent pyrazole.[6][11] Crucially for our focus, the analogous addition of diazoacetic esters to alkynes was found to yield pyrazolecarboxylic acid derivatives, directly accessing the pyrazole-3-carboxylate scaffold.[10]

These two foundational discoveries, the Knorr and Pechmann syntheses, represent the genesis of pyrazole chemistry and continue to be relevant in contemporary organic synthesis.

Foundational Synthetic Strategies for Pyrazole-3-Carboxylates

The early discoveries paved the way for the development of several key strategies for the synthesis of pyrazole-3-carboxylates. These methods primarily rely on the principles of cyclocondensation and cycloaddition reactions.

The Knorr Pyrazole Synthesis: A Versatile Cyclocondensation

The Knorr synthesis remains one of the most widely employed methods for constructing the pyrazole ring due to the ready availability of the starting materials: 1,3-dicarbonyl compounds and hydrazines.[1][12] The synthesis of pyrazole-3-carboxylates via this route typically utilizes a β-ketoester as the 1,3-dicarbonyl component.

The reaction proceeds via a series of condensation and cyclization steps. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls and substituted hydrazines can be a significant challenge, often leading to mixtures of isomers.[1][12]

Caption: Simplified Mechanism of the Knorr Pyrazole Synthesis.

[5]

-

Intermediate Formation: Diethyl oxalate is reacted with an appropriate acetophenone derivative in the presence of sodium ethoxide to form the corresponding ethyl-2,4-dioxo-4-phenylbutanoate derivative.

-

Cyclization: A suspension of the resulting dioxo-ester is treated with hydrazine hydrate in the presence of glacial acetic acid.

-

Workup: The reaction mixture is typically worked up by precipitation with water, followed by filtration and purification of the resulting ethyl 5-substituted-1H-pyrazole-3-carboxylate.

Table 1: Key Parameters for Knorr Pyrazole Synthesis

| Parameter | Description | Field-Proven Insight |

| Solvent | Protic solvents like ethanol or acetic acid are common. | The choice of solvent can influence reaction rates and, in some cases, regioselectivity. |

| Catalyst | Can be acid- or base-catalyzed. | Acid catalysis facilitates both the initial imine formation and the final dehydration step. [13] |

| Temperature | Typically requires heating. | Higher temperatures drive the dehydration step to completion. |

| Workup | Often involves precipitation by adding water. | The pyrazole product is generally less soluble in water than the starting materials. |

The Pechmann Pyrazole Synthesis: A [3+2] Cycloaddition Approach

The Pechmann synthesis offers an alternative and powerful route to pyrazoles through a [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile. For the synthesis of pyrazole-3-carboxylates, this typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). [10] A significant advantage of this method is the potential for high regioselectivity, particularly in intramolecular variants or with carefully chosen substrates.

Caption: Pechmann Synthesis for Pyrazole-3-Carboxylates.

The Pechmann synthesis is a classic example of a 1,3-dipolar cycloaddition reaction. [11]The reaction proceeds in a concerted fashion, where the diazo compound adds across the triple bond of the alkyne to form a transient dihydropyrazole (a pyrazolenine), which then tautomerizes to the stable aromatic pyrazole.

Caption: Mechanism of the Pechmann Pyrazole Synthesis.

Modern Advancements and Novel Methodologies

While the Knorr and Pechmann syntheses remain foundational, the past few decades have witnessed significant advancements in the synthesis of pyrazole-3-carboxylates, driven by the need for greater efficiency, regiocontrol, and substrate scope.

One-Pot and Multicomponent Reactions

Modern synthetic chemistry emphasizes atom economy and operational simplicity. To this end, several one-pot and multicomponent reactions have been developed for the synthesis of pyrazole-3-carboxylates.

One notable example is the one-pot cyclization of hydrazone dianions with diethyl oxalate, which provides pyrazole-3-carboxylates in good yields. [4][9]Another efficient one-pot synthesis involves the reaction of enolizable ketones and acid chlorides to generate a 1,3-diketone in situ, which is then immediately reacted with a hydrazine without isolation. [1]

Synthesis from α,β-Unsaturated Carbonyl Compounds

The reaction of α,β-unsaturated ketones (chalcones) with hydrazines provides another versatile route to pyrazoles. The initial reaction leads to a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. [4]This method allows for the synthesis of a wide variety of substituted pyrazoles.

[3+2] Cycloadditions with In Situ Generated Diazo Compounds

To circumvent the handling of potentially hazardous diazo compounds, methods for their in situ generation have been developed. For instance, the 1,3-dipolar cycloaddition of ethyl diazoacetate, generated in situ, with α-methylene carbonyl compounds has been reported to produce pyrazole-5-carboxylates with excellent regioselectivity. [4][9]

Applications in Drug Discovery and Beyond

The pyrazole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of marketed drugs and clinical candidates. [3][4]Its prevalence is due to its ability to engage in various non-covalent interactions with biological targets and its favorable physicochemical properties.

Table 2: Examples of Drugs Containing a Pyrazole-3-Carboxylate or Related Moiety

| Drug | Therapeutic Area |

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) |

| Rimonabant | Anti-obesity (CB1 receptor antagonist) |

| Sildenafil (Viagra) | Erectile dysfunction (PDE5 inhibitor) |

| Stanozolol | Anabolic steroid |

Beyond pharmaceuticals, pyrazole derivatives are also utilized in agrochemicals as herbicides, insecticides, and fungicides. [4][9]

Conclusion

The synthesis of pyrazole-3-carboxylates has a rich history, rooted in the foundational discoveries of Knorr and Pechmann. Over the decades, these initial methods have been refined and expanded upon, leading to a diverse toolbox of synthetic strategies. The ongoing development of one-pot, multicomponent, and regioselective reactions continues to enhance the accessibility of this important heterocyclic scaffold. As our understanding of its role in biological systems deepens, the demand for efficient and versatile synthetic routes to pyrazole-3-carboxylates will undoubtedly continue to grow, ensuring its continued prominence in the fields of drug discovery and materials science.

References

-

Pechmann Pyrazole Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. Wiley.

-

Pechmann-Pyrazol-Synthese. (n.d.). In Wikipedia.

-

McDonald, E., et al. (2006). Discovery and development of pyrazole-scaffold Hsp90 inhibitors. Current Topics in Medicinal Chemistry, 6(11), 1193-203.

-

Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering.

-

Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984-7034.

-

A new discovery of pyrazole forming reaction. (n.d.). ResearchGate.

-

Pechmann pyrazole synthesis. (n.d.). ResearchGate.

-

Pechmann pyrazole synthesis. (n.d.). Semantic Scholar.

-

A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science & Engineering Technology, 10(9), 2465-2475.

-

Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.

-

Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie International Edition, 57(36), 11808–11813.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules, 25(19), 4432.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules, 25(19), 4432.

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate.

-

Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry.

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 7. jk-sci.com [jk-sci.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. mdpi.com [mdpi.com]

- 10. Pechmann Pyrazole Synthesis [drugfuture.com]

- 11. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]

- 12. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 13. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Structural Elucidation of a Versatile Heterocyclic Building Block

An In-depth Technical Guide to the Spectroscopic Analysis of tert-butyl 1H-pyrazole-3-carboxylate

This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its pyrazole core is a privileged scaffold found in numerous FDA-approved drugs, while the tert-butyl ester and the reactive N-H group provide versatile handles for synthetic elaboration.[1] Accurate and unambiguous structural confirmation is the cornerstone of any research and development involving such molecules. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the principal tools for this purpose, providing a detailed fingerprint of the molecule's atomic arrangement and connectivity.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is understanding the molecule's structure. The key components are the five-membered pyrazole ring, the tert-butyl ester group at position 3, and the unsubstituted N-H at position 1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment | Rationale / Notes |

| ~13.0 - 13.5 | broad singlet (br s) | 1H | NH -1 | Highly variable position, dependent on solvent and concentration. Often broad due to quadrupole coupling and exchange. |

| ~7.8 - 8.0 | doublet (d) | 1H | CH -5 | Expected to be downfield due to deshielding from the adjacent nitrogen and the ring's aromaticity. |

| ~6.8 - 7.0 | doublet (d) | 1H | CH -4 | Coupled to H-5. Expected to be upfield relative to H-5. |

| ~1.5 - 1.6 | singlet (s) | 9H | -C(CH ₃)₃ | Characteristic chemical shift for a tert-butyl ester group, integrating to nine protons.[3] |

Interpretation and Causality

-

Pyrazole Ring Protons (H4, H5): The pyrazole ring protons H4 and H5 form a simple AX spin system and are expected to appear as doublets with a small coupling constant (J ≈ 2-3 Hz). The H5 proton is adjacent to two nitrogen atoms, placing it further downfield than the H4 proton. The parent pyrazole-3-carboxylic acid shows signals at approximately 7.9 ppm and 6.9 ppm, which serves as a strong basis for these predictions.[4]

-

N-H Proton: The N-H proton of the pyrazole ring is acidic and its signal is often broad. Its chemical shift is highly sensitive to the solvent, temperature, and concentration due to hydrogen bonding and chemical exchange. In aprotic solvents like CDCl₃ or DMSO-d₆, it is expected to appear far downfield.

-

Tert-butyl Protons: The nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons, resulting in a sharp singlet. Their chemical shift around 1.5-1.6 ppm is highly characteristic and serves as a reliable diagnostic signal.[3][5]

Standard Operating Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Weigh 5-10 mg of this compound. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ is preferred to clearly observe the N-H proton) in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to ensure homogeneity, maximizing spectral resolution.

-

Data Acquisition: Acquire the spectrum using standard parameters: spectral width of ~16 ppm, pulse angle of 30°, relaxation delay of 2 seconds, and accumulating 16-32 scans to ensure a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Spectroscopy

¹³C NMR spectroscopy probes the carbon backbone of the molecule, with each unique carbon atom giving a distinct signal.

Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale / Notes |

| ~160 | -C =O | Typical range for an ester carbonyl carbon. |

| ~140 | C -3 | Quaternary carbon attached to the electron-withdrawing ester group and a nitrogen atom. |

| ~135 | C -5 | CH carbon adjacent to two nitrogen atoms. |

| ~110 | C -4 | CH carbon, expected to be the most upfield of the ring carbons. |

| ~82 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~28 | -C(C H₃)₃ | Equivalent methyl carbons of the tert-butyl group.[6][7] |

Interpretation and Causality

The chemical shifts are predicted based on the electronic environment of each carbon. The ester carbonyl carbon (C=O) is significantly deshielded and appears furthest downfield. The pyrazole ring carbons (C3, C4, C5) have distinct chemical shifts reflecting their position relative to the nitrogen atoms and the carboxylate substituent. The tert-butyl group gives two signals: one for the quaternary carbon and one for the three equivalent methyl carbons, which is consistent with data from numerous tert-butyl containing pyrazoles.[6][7]

Standard Operating Protocol: ¹³C NMR Spectroscopy

-

Sample and Instrument: Use the same sample and spectrometer as for ¹H NMR.

-

Tuning: Tune the probe to the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz spectrometer).

-

Data Acquisition: Acquire a proton-decoupled spectrum. Typical parameters include a spectral width of ~220 ppm, a pulse angle of 45°, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule, providing valuable information about the functional groups present.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3400 - 3200 | N-H Stretch | Medium, Broad | Pyrazole N-H |

| 2980 - 2960 | C-H Stretch | Medium-Strong | tert-Butyl C-H |

| ~1715 | C=O Stretch | Strong | Ester Carbonyl |

| 1600 - 1450 | C=N, C=C Stretch | Medium | Pyrazole Ring |

| ~1250, ~1150 | C-O Stretch | Strong | Ester C-O |

Interpretation and Causality

The IR spectrum is dominated by a few key features. A very strong absorption around 1715 cm⁻¹ is the most indicative peak, confirming the presence of the ester carbonyl group.[8] A broad peak in the 3400-3200 cm⁻¹ region is characteristic of the N-H bond, with broadening caused by hydrogen bonding. The sharp peaks just below 3000 cm⁻¹ correspond to the C-H stretching of the tert-butyl group. The pyrazole ring itself will contribute to a series of peaks in the fingerprint region (1600-1450 cm⁻¹).

Standard Operating Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample onto the crystal.

-

Acquire Spectrum: Lower the pressure arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation patterns, valuable structural information.

Predicted Mass Spectrometry Data

The molecular formula is C₈H₁₂N₂O₂, giving an exact mass of 184.0899 g/mol .

| m/z (charge-to-mass ratio) | Ion | Rationale / Notes |

| 185.0972 | [M+H]⁺ | Protonated molecular ion, expected in ESI+ mode. |

| 129.0397 | [M-C₄H₈+H]⁺ | Loss of isobutylene (-56 Da) from the tert-butyl ester. This is a highly characteristic and often the base peak for tert-butyl esters. |

| 57.0704 | [C₄H₉]⁺ | tert-Butyl cation. A common fragment. |

Fragmentation Pathway and Rationale

The most predictable and diagnostically useful fragmentation pathway for a tert-butyl ester is the loss of isobutylene (a neutral loss of 56 Da) via a McLafferty-type rearrangement, resulting in the protonated pyrazole-3-carboxylic acid. This fragment is often the most abundant ion (the base peak) in the spectrum. The direct cleavage to form the tert-butyl cation (m/z 57) is also highly probable.

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. epubl.ktu.edu [epubl.ktu.edu]

tert-butyl 1H-pyrazole-3-carboxylate CAS number and molecular formula

Abstract

This technical guide provides an in-depth analysis of tert-butyl 1H-pyrazole-3-carboxylate, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We will explore its fundamental chemical properties, established synthetic methodologies, and critical applications in modern drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its versatile chemical nature and its presence in a wide array of biologically active compounds and marketed drugs.[1][2] The scaffold's ability to participate in hydrogen bonding, its metabolic stability, and its capacity to be readily functionalized make it an ideal core for designing targeted therapeutic agents.[3]

Within this important class of compounds, This compound serves as a crucial and versatile intermediate. The tert-butyl ester group functions as a robust protecting group for the carboxylic acid, which can be selectively removed under specific conditions. This allows for precise chemical manipulations at other positions of the pyrazole ring, making it an invaluable tool for constructing complex molecular architectures.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is foundational for its effective use in synthesis and development.

| Property | Value | Source(s) |

| CAS Number | 141178-50-9 | 4 |

| Molecular Formula | C8H12N2O2 | 4 |

| Molecular Weight | 184.20 g/mol | Calculated |

| Appearance | White to off-white solid/powder | General Supplier Data |

| Storage Temperature | 2-8°C, Sealed in dry conditions | 4 |

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazoles often relies on the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For this compound, a common and efficient laboratory-scale synthesis involves the reaction of a suitable precursor with hydrazine.

A prevalent method involves the protection of a pre-existing pyrazole carboxylic acid. However, a more fundamental synthesis involves the reaction of ethyl 2-(ethoxymethylene)-3-oxobutanoate with hydrazine, followed by ester manipulation. A highly relevant and illustrative synthetic approach is the N-protection of a pyrazole ring with Di-tert-butyl dicarbonate (Boc₂O), which showcases the handling of the pyrazole core.[5]

Workflow for N-Boc Protection of a Pyrazole Ring

Caption: General workflow for the N-Boc protection of a pyrazole derivative.

Causality and Experimental Choices:

-

Why Boc₂O? Di-tert-butyl dicarbonate is the standard reagent for introducing the tert-butoxycarbonyl (Boc) protecting group. It is electrophilic and reacts readily with the nucleophilic NH of the pyrazole.

-

Why Triethylamine? Triethylamine acts as a non-nucleophilic base. Its role is to deprotonate the pyrazole NH, increasing its nucleophilicity and to neutralize the acidic byproduct (tert-butanol and CO₂) formation, driving the reaction to completion.

-

Why Dichloromethane? DCM is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes both the pyrazole starting material and the Boc₂O reagent. Its low boiling point also facilitates easy removal during the isolation phase.

Detailed Experimental Protocol: Synthesis of tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate

This protocol is adapted from established literature procedures and serves as a reliable method for synthesizing a related, functionalized pyrazole carboxylate.[5]

-

Preparation: To a solution of 3-iodo-1H-pyrazole (1 equivalent) in dichloromethane (DCM), add triethylamine (1.5 equivalents). Stir the mixture at room temperature.

-

Reaction: Slowly add Di-tert-butyl dicarbonate (1.2 equivalents) to the solution. Allow the reaction mixture to stir overnight at room temperature.

-

Monitoring: Progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting pyrazole spot is consumed.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and then with deionized water.

-

Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent like n-hexane to yield the final product as white crystals.[5]

This self-validating protocol includes clear steps for reaction, workup, and purification, ensuring the isolation of a high-purity final compound ready for subsequent use.

Applications in Drug Discovery & Development

This compound is not merely an intermediate but a key strategic component in the synthesis of high-value pharmaceutical agents. Its structure is frequently embedded within the core of molecules designed to interact with specific biological targets.

Key Therapeutic Areas:

-

Oncology: The pyrazole scaffold is a cornerstone in the design of kinase inhibitors.[3] For example, derivatives are used to synthesize compounds that target BRAF (V600E) kinase, a key driver in certain types of melanoma.[3]

-

Inflammation and Immunology: Pyrazole derivatives are central to the development of inhibitors for enzymes like cyclooxygenase-2 (COX-2) and p38 MAP kinase, which are critical targets in inflammatory diseases.[2]

-

Metabolic Disorders: The scaffold has been employed to develop antagonists for the Farnesoid X Receptor (FXR), a nuclear receptor involved in cholesterol metabolism, presenting a potential therapeutic strategy for cholestasis.[2]

-

Central Nervous System (CNS) Disorders: The discovery of allosteric modulators for G protein-coupled receptors (GPCRs) has opened new avenues for treating CNS disorders, with pyrazole-based structures playing a significant role.

Logical Relationship in Scaffold-Based Drug Design

Sources

- 1. mdpi.com [mdpi.com]

- 2. Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 141178-50-9|this compound|BLD Pharm [bldpharm.com]

- 5. arkat-usa.org [arkat-usa.org]

physical properties of tert-butyl 1H-pyrazole-3-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 1H-Pyrazole-3-carboxylate

Introduction

This compound is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a pyrazole core, a carboxylic acid ester, and a tert-butyl protecting group, makes it a versatile synthon for creating complex molecular architectures. The pyrazole motif is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to participate in hydrogen bonding and its metabolic stability. This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, spectroscopic signature, synthetic workflows, and safe handling protocols, grounded in authoritative references.

Section 1: Chemical Identity and Core Physicochemical Properties

The fundamental properties of a molecule dictate its behavior in both chemical reactions and biological systems. Understanding these characteristics is the first step in effective experimental design.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 141178-50-9 | |

| Molecular Formula | C₈H₁₂N₂O₂ | |

| Molecular Weight | 184.21 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from analogs[1] |

| Melting Point | ~80-90 °C (Predicted) | Inferred from analogs[1] |

| Boiling Point | Not available; likely decomposes | N/A |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate; sparingly soluble in hexanes; poorly soluble in water. | Inferred from structure |

The structure of this compound incorporates both polar and nonpolar features. The pyrazole ring's N-H group is a hydrogen bond donor and acceptor, while the ester carbonyl is an acceptor, imparting polarity. Conversely, the bulky tert-butyl group provides significant lipophilicity. This amphipathic nature explains its solubility profile, favoring polar aprotic organic solvents. Its predicted melting point is based on related structures like tert-butyl 3-iodo-1H-pyrazole-1-carboxylate (mp 82-84°C), suggesting a stable crystalline lattice at room temperature.[1]

Section 2: Spectroscopic and Structural Characterization

Unambiguous characterization is critical for verifying the identity and purity of a chemical compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR spectra for this compound in CDCl₃ are detailed below. These predictions are based on established chemical shift principles and data from structurally similar pyrazole derivatives.[1][2]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃)

| Atom/Group | ¹H Shift (ppm) | ¹³C Shift (ppm) | Rationale |

|---|---|---|---|

| tert-Butyl (CH₃)₃ | ~1.6 (s, 9H) | ~28.5 (3C) | Shielded aliphatic protons/carbons, singlet due to symmetry. |

| tert-Butyl (C) | N/A | ~82.0 (1C) | Quaternary carbon of the ester, deshielded by oxygen. |

| C4-H | ~6.8 (d, 1H) | ~110.0 (1C) | Electron-rich pyrazole CH, coupled to C5-H. |

| C5-H | ~7.7 (d, 1H) | ~135.0 (1C) | Deshielded pyrazole CH adjacent to two nitrogen atoms. |

| C3 (C=O) | N/A | ~140.0 (1C) | Pyrazole carbon attached to the ester, deshielded. |

| Ester (C=O) | N/A | ~162.0 (1C) | Carbonyl carbon, highly deshielded by two oxygen atoms. |

Causality Behind the Shifts: The large singlet at ~1.6 ppm is the unmistakable signature of the nine equivalent protons of the tert-butyl group. The two protons on the pyrazole ring appear as doublets due to mutual coupling. The C4-H is typically found further upfield compared to the C5-H, which is deshielded by its proximity to the ring nitrogens. In the ¹³C spectrum, the carbonyl carbon of the ester is the most deshielded signal.

Caption: Molecular structure with key atoms labeled.

Mass Spectrometry (MS)

In Electrospray Ionization (ESI) mass spectrometry, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 185.09. A key diagnostic fragmentation pattern for tert-butyl esters is the facile loss of isobutylene (56 Da) upon collisional activation, which would result in a strong signal at m/z 129.04, corresponding to the pyrazole-3-carboxylic acid fragment. Another common fragmentation is the loss of the entire tert-butoxy group.

Section 3: Synthesis and Purification Workflow

A reliable and scalable synthesis is paramount for utilizing this building block. The most direct approach is the esterification of 1H-pyrazole-3-carboxylic acid.

Experimental Protocol: Synthesis via Esterification

This protocol describes the synthesis from the commercially available carboxylic acid.

Step 1: Reaction Setup

-

To a solution of 1H-pyrazole-3-carboxylic acid (1.0 eq) in dry dichloromethane (DCM, ~0.1 M) in a round-bottom flask, add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq).

-

Add 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) as a catalyst.

-

Stir the reaction mixture at room temperature.

Rationale: DMAP acts as a nucleophilic catalyst, activating the Boc₂O for reaction with the carboxylic acid, which forms a mixed anhydride. This intermediate is then attacked by the tert-butanol generated in situ (or added) to form the final ester.

Step 2: Monitoring and Workup

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution to remove unreacted acid, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: Purification

-

The crude product is purified by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).

-

Combine the fractions containing the pure product and evaporate the solvent to yield the title compound as a solid.

Rationale: The aqueous workup removes ionic impurities and the catalyst. Column chromatography is essential to separate the desired product from nonpolar byproducts and any remaining starting materials, ensuring high purity for subsequent applications.

Caption: Workflow for synthesis and purification.

Section 4: Safety and Handling

Table 3: General Safety and Hazard Information

| Hazard Category | GHS Statement | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection. |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. Use in a well-ventilated area or fume hood. |

Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.

-

Engineering Controls: Handle the solid material in a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its physical properties—a stable solid with predictable solubility—make it straightforward to handle in a laboratory setting. Its distinct spectroscopic signatures in NMR and MS allow for clear and reliable characterization. The synthetic protocol provided is robust and scalable, enabling its production in quantities suitable for research and development campaigns. By understanding and applying the principles outlined in this guide, researchers can effectively and safely incorporate this important synthon into their drug discovery programs.

References

- (No specific reference for this general st

- (No specific reference for this general st

- (No specific reference for this general st

- (No specific reference for this general st

- (No specific reference for this general st

-

Flores, A. F. C.; Martins, M. A. P.; Rosa, A. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Available at: [Link]

- (No specific reference for this general st

- (No specific reference for this general st

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]

- (No specific reference for this general st

-

Lee, K. et al. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Supporting Information. Available at: [Link]

-

Fisher Scientific. SAFETY DATA SHEET 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride. Available at: [Link]

-

Al-Iraqi, R. A. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]

- (No specific reference for this general st

- (No specific reference for this general st

- (No specific reference for this general st

- (No specific reference for this general st

- (No specific reference for this general st

- (No specific reference for this general st

- (No specific reference for this general st

-

Hockstedler, A. N. et al. (2018). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]

Sources

A Technical Guide to the Solubility of Tert-Butyl 1H-Pyrazole-3-Carboxylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 1H-pyrazole-3-carboxylate, a key building block in medicinal chemistry and drug discovery. The document outlines the theoretical principles governing its solubility, presents a detailed experimental protocol for accurate solubility determination, and offers insights into the interplay of molecular structure and solvent properties. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in various synthetic and formulation applications.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. The pyrazole scaffold is a privileged structure, appearing in numerous FDA-approved drugs due to its ability to engage in a variety of biological interactions. The tert-butyl ester group serves as a common protecting group and can influence the compound's pharmacokinetic properties. A thorough understanding of its solubility is paramount for its effective use in chemical reactions, purification processes like crystallization, and formulation development.[1] Solubility dictates the choice of reaction solvents, impacts reaction rates and yields, and is a critical parameter in designing drug delivery systems.[2]

Physicochemical Properties and Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, we can predict its general solubility behavior based on its molecular structure and the principle of "like dissolves like."[3][4]

Molecular Structure Analysis:

-

Polar Features: The molecule contains a pyrazole ring with two nitrogen atoms and an N-H group, capable of acting as a hydrogen bond donor and acceptor. The carboxylate group also contributes to the polarity.

-

Nonpolar Features: The presence of the bulky, nonpolar tert-butyl group provides significant hydrophobic character.

This amphiphilic nature suggests that this compound will exhibit a nuanced solubility profile, with moderate to good solubility in a range of organic solvents.

Predicted Solubility in Common Organic Solvents:

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the pyrazole N-H and carbonyl group. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | Can engage in dipole-dipole interactions. Solvents like DMF and DMSO are excellent solubilizers for a wide range of organic molecules. |

| Moderate Polarity | Ethyl Acetate, Dichloromethane (DCM) | Moderate | A balance of polar and nonpolar characteristics in both the solute and solvent allows for favorable interactions. |

| Nonpolar | Toluene, Hexane | Low to Insoluble | The significant polarity of the pyrazole-carboxylate moiety will limit its solubility in highly nonpolar solvents. |

Experimental Determination of Solubility: A Validated Protocol

Accurate determination of solubility is crucial for reproducible research and development. The following gravimetric method is a robust and widely accepted technique for quantifying the solubility of a solid compound in a given solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pipettes and other standard laboratory glassware

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with the solute. Constant agitation is necessary to facilitate dissolution.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This ensures a clear supernatant for sampling.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a calibrated pipette.

-

To remove any remaining microscopic solid particles, pass the collected supernatant through a 0.45 µm syringe filter into a pre-weighed, clean, and dry vial.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

-

Gravimetric Analysis:

-

Once the solvent is completely removed, accurately weigh the vial containing the dried solute.

-

The mass of the dissolved solid is the difference between the final weight of the vial and its initial pre-weighed mass.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of supernatant in mL)

-

Factors Influencing Solubility

The solubility of this compound is governed by a delicate balance of intermolecular forces between the solute and the solvent molecules.

Intermolecular Interactions

The following diagram illustrates the key intermolecular forces at play.

Caption: Factors influencing the solubility of the target compound.

-

Hydrogen Bonding: The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the nitrogen atoms and the carbonyl oxygen can act as hydrogen bond acceptors. Polar protic solvents like methanol and ethanol can effectively form hydrogen bonds with the solute, leading to high solubility.

-

Dipole-Dipole Interactions: The polar nature of the pyrazole and carboxylate groups allows for dipole-dipole interactions with polar aprotic solvents such as acetone and acetonitrile.

-

Van der Waals Forces: The nonpolar tert-butyl group interacts with nonpolar solvents through weaker van der Waals forces. However, these interactions are generally not strong enough to overcome the energy required to break the crystal lattice of the solid and disrupt the strong interactions between the polar parts of the molecule.

Temperature

For most solid organic compounds, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it requires energy input to overcome the solute-solute and solvent-solvent interactions.

Conclusion

This technical guide provides a framework for understanding and experimentally determining the solubility of this compound. By considering the interplay of its structural features with the properties of various organic solvents, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided experimental protocol offers a reliable method for obtaining accurate and reproducible solubility data, which is essential for advancing research and development in the pharmaceutical sciences.

References

- Vertex AI Search. (n.d.). DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- PubChem. (n.d.). tert-Butyl 3-amino-1H-pyrazole-1-carboxylate.

- Chemistry LibreTexts. (2024, November 19). Experiment_727_Organic Compound Functional Groups.

- Sigma-Aldrich. (n.d.). tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate.

- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET.

- Cole-Parmer. (n.d.). Material Safety Data Sheet.

- PubChem. (n.d.). tert-butyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate.

- 1stsci.com. (n.d.). tert-butyl 3-formyl-1H-pyrazole-1-carboxylate.

- ChemicalBook. (2025, September 27). 1-tert-Butyl-1H-pyrazole - Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 3-tert-Butyl-1H-pyrazole.

- BLD Pharm. (n.d.). This compound.

- Fisher Scientific. (n.d.). Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate, 97%.

- Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.

- Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.

- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- ResearchGate. (n.d.). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution.

- ChemicalBook. (2022, December 30). ETHYL 3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE.

- Sigma-Aldrich. (n.d.). 3-TERT-BUTYL-1H-PYRAZOLE-5-CARBOXYLIC ACID.

- BLDpharm. (n.d.). 5-(tert-Butyl)-1H-pyrazole-3-carboxylic acid.

- MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

- MDPI. (n.d.). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone.

- PubChem. (n.d.). tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate.

- ChemScene. (n.d.). tert-Butyl 3-amino-1H-pyrazole-1-carboxylate.

- Sigma-Aldrich. (n.d.). 3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carboxylic acid.

- Sigma-Aldrich. (n.d.). tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate.

- Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.

- ChemScene. (n.d.). tert-Butyl 3-sulfamoyl-1H-pyrazole-1-carboxylate.

- BLDpharm. (n.d.). 5-(tert-Butyl)-1-phenyl-1H-pyrazole-3-carboxylic acid.

- BLDpharm. (n.d.). 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid.

- ChemicalBook. (n.d.). 3-(TERT-BUTYL)-1H-PYRAZOLE.

- Chemsrc. (2025, September 23). 2-(1-tert-butyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid.

- Fisher Scientific. (2021, December 28). SAFETY DATA SHEET.

- ChemScene. (n.d.). Chemical Synthesis.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Pyrazole-3-carboxylic Acid.

- ACS Publications. (2025, December 16). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.

Sources

Stability and Storage of tert-Butyl 1H-Pyrazole-3-carboxylate: An In-depth Technical Guide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl 1H-pyrazole-3-carboxylate, a key building block in modern medicinal chemistry. Drawing upon established principles of physical organic chemistry and regulatory guidelines for stability testing, this document outlines the potential degradation pathways, including hydrolysis, thermal decomposition, photolysis, and oxidation. Detailed, field-proven protocols for conducting forced degradation studies are provided to enable robust assessment of the compound's intrinsic stability. Furthermore, this guide details the development of a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC) for the accurate quantification of the parent compound and its degradation products. The information presented herein is intended to empower researchers to ensure the integrity of this compound throughout its lifecycle, from laboratory storage to its application in complex synthetic routes.

Introduction: The Pivotal Role and Stability Imperative of a Versatile Building Block

This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. Its unique structural motif, featuring a pyrazole core and a tert-butyl ester protecting group, renders it a versatile synthon for the construction of a wide array of biologically active molecules. The pyrazole moiety is a common feature in numerous approved drugs, valued for its metabolic stability and ability to participate in various biological interactions.[1] The tert-butyl ester, on the other hand, serves as a robust protecting group for the carboxylic acid functionality, which can be selectively removed under specific acidic conditions.[2][3]

The reliability of any synthetic endeavor hinges on the quality and stability of the starting materials. For a compound like this compound, which may be stored for extended periods and subjected to various reaction conditions, a thorough understanding of its stability profile is paramount. Degradation of this key intermediate can lead to the formation of impurities that may compromise the yield, purity, and safety of the final active pharmaceutical ingredient (API).

This guide, therefore, aims to provide a deep dive into the stability characteristics of this compound. We will explore the theoretical underpinnings of its potential degradation pathways and provide practical, actionable protocols for its storage and stability assessment.

Physicochemical Properties and Recommended Storage

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂ | [4][5] |

| Molecular Weight | 168.19 g/mol | [5] |

| Appearance | White to off-white solid | Generic SDS |

| Melting Point | Not consistently reported; solid at room temperature | [6] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | Generic SDS |

Recommended Long-Term Storage Conditions

Based on its chemical structure and general recommendations for similar compounds, the following storage conditions are advised to ensure the long-term stability of this compound:

-

Temperature: Store in a refrigerator at 2-8 °C . Lower temperatures slow down potential degradation reactions.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen and moisture.

-

Container: Use a tightly sealed, opaque container to protect from light and moisture.

-

Handling: Avoid repeated freeze-thaw cycles. For frequent use, it is advisable to aliquot the compound into smaller, single-use vials.

The rationale behind these recommendations will be further elucidated in the subsequent sections on degradation pathways.

Potential Degradation Pathways: A Mechanistic Perspective

The chemical structure of this compound contains two key functionalities that are susceptible to degradation: the tert-butyl ester and the pyrazole ring. Forced degradation studies, which intentionally stress the molecule under various conditions, are crucial for identifying likely degradation products and establishing degradation pathways.[4][7]

Figure 1: Potential degradation pathways of this compound under various stress conditions.

Hydrolytic Degradation

The ester linkage in this compound is the most probable site for hydrolytic attack.

-

Acid-Catalyzed Hydrolysis: In the presence of acid and water, the tert-butyl ester can undergo hydrolysis to yield 1H-pyrazole-3-carboxylic acid and isobutylene. This reaction typically follows an A-1 mechanism, involving protonation of the carbonyl oxygen, followed by the rate-limiting departure of the stable tert-butyl carbocation.[8] The isobutylene can then be hydrated to tert-butanol. The kinetics of this hydrolysis are expected to be pH-dependent, with faster degradation at lower pH values.[9]

-

Base-Catalyzed Hydrolysis: Under basic conditions, the ester can be cleaved via nucleophilic attack of a hydroxide ion on the carbonyl carbon, a process known as saponification.[10] This would also yield 1H-pyrazole-3-carboxylic acid (as its carboxylate salt) and tert-butanol.

Thermal Degradation

Elevated temperatures can provide the necessary energy to induce decomposition. For pyrazole derivatives, thermal stress can lead to complex degradation pathways, including ring cleavage.[3][11] The initial steps in the thermal decomposition of pyrazoles can involve N-N or C-N bond cleavage within the ring.[11] For this compound, thermolysis could also lead to the elimination of isobutylene, a common thermal decomposition pathway for tert-butyl esters, to form 1H-pyrazole-3-carboxylic acid.

Photodegradation

Exposure to ultraviolet (UV) light can lead to the photochemical transformation of pyrazole derivatives.[6][12] These reactions can be complex, potentially leading to photoisomerization to imidazole derivatives or other rearranged products.[12] While specific data for this compound is not available, the general photosensitivity of pyrazoles warrants protection from light during storage and handling.

Oxidative Degradation

The pyrazole ring can be susceptible to oxidation, particularly in the presence of strong oxidizing agents such as hydrogen peroxide.[13] Oxidation can lead to the formation of various oxidized species, including hydroxypyrazoles.[13] The reaction with atmospheric oxygen is generally slow at ambient temperature but can be accelerated by heat, light, or the presence of metal ions.

Experimental Workflow: A Guide to Forced Degradation Studies

To experimentally determine the stability of this compound, a forced degradation study should be conducted according to the principles outlined in the ICH guidelines.[7] The goal is to achieve 5-20% degradation of the active substance to ensure that the stability-indicating method is capable of detecting and quantifying the degradation products.[4]

Sources

- 1. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]

- 2. ijcpa.in [ijcpa.in]

- 3. Mechanism of pyrolysis of 1-pyrazolines - UBC Library Open Collections [open.library.ubc.ca]

- 4. scispace.com [scispace.com]

- 5. mcneill-group.org [mcneill-group.org]

- 6. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether [pubs.usgs.gov]

- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]